molecular formula C16H16N6O3S B2794904 1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 1251572-49-2

1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B2794904
CAS No.: 1251572-49-2
M. Wt: 372.4
InChI Key: UGWUGWOKLJFJRD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a furan ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . The compound also contains an amide group and a thioether group.


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The electron-donating properties of the nitrogen and oxygen atoms in the rings can have a significant effect on the overall electronic structure of the molecule .

Scientific Research Applications

Antiprotozoal Agents

Research on structurally similar compounds, including those with furan components and imidazole carboxamides, has demonstrated significant potential in the development of antiprotozoal agents. For instance, compounds synthesized from 2-acetylfuran have shown strong DNA affinities and in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a promising avenue for therapeutic applications in combating protozoal diseases (Ismail et al., 2004).

Synthesis of Heterocycles

The compound's structure is indicative of its utility in the synthesis of heterocyclic compounds, a core aspect of medicinal chemistry. Research has shown the successful synthesis of novel heterocycles, which are critical for the development of new therapeutic agents with potential applications in treating various diseases. This includes the creation of pyridazinones and phthalazinones starting from furan derivatives, showcasing the compound's role in generating bioactive molecules with potential for further pharmaceutical development (Koza et al., 2013).

Antimicrobial and Anticancer Activities

The structural motifs present in the compound, specifically the furan and imidazole rings, are commonly seen in molecules with significant biological activities. Synthesis efforts have led to the creation of molecules that exhibit promising antimicrobial and anticancer activities. For example, derivatives with furan and imidazole units have been synthesized and shown efficacy against various bacterial and fungal pathogens, as well as tumor cell lines, indicating the potential for developing new antimicrobial and anticancer agents (Kumar et al., 2013).

Amplifiers of Antitumor Agents

Research into compounds featuring furan and imidazole frameworks has also included their use as amplifiers of existing antitumor agents, demonstrating the compound's potential in enhancing the efficacy of current cancer treatments. This application underscores the importance of chemical modifiers in the development of more effective therapeutic strategies (Brown & Cowden, 1982).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

1-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-17-16(24)12-8-22(10-19-12)13-4-5-15(21-20-13)26-9-14(23)18-7-11-3-2-6-25-11/h2-6,8,10H,7,9H2,1H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUGWOKLJFJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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